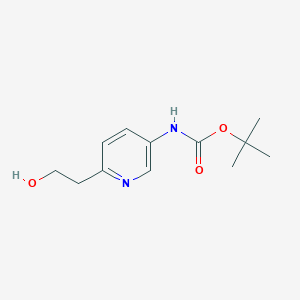

5-(Boc-amino)pyridine-2-ethanol

Description

Foundational Significance of Pyridine (B92270) Nuclei in Organic Synthesis and Medicinal Chemistry

The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous and vital structural motif in the realm of organic and medicinal chemistry. wisdomlib.orgnih.gov Its presence is fundamental to a vast array of natural products, including alkaloids like nicotine, essential vitamins such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), and crucial coenzymes. nih.govlifechemicals.com The unique electronic properties and reactivity of the pyridine ring make it an indispensable component in the design and synthesis of new molecules. slideshare.net

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to profound pharmacological activity. nih.govresearchgate.net This has resulted in the discovery and development of numerous therapeutic agents across various disease areas. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be fine-tuned through substitution, influencing the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. nih.gov Consequently, pyridine derivatives are integral to a multitude of FDA-approved drugs. lifechemicals.comnih.gov

Strategic Importance of Highly Functionalized Pyridine Derivatives as Versatile Synthetic Intermediates

The true power of the pyridine nucleus in modern chemical research lies in its capacity to be extensively functionalized. The introduction of various substituents onto the pyridine ring generates a diverse library of derivatives with tailored chemical and physical properties. nih.gov These "highly functionalized" pyridines are not merely end-products but serve as versatile synthetic intermediates or building blocks for the construction of more complex molecular architectures. lifechemicals.com

The ability to strategically place different functional groups on the pyridine ring allows chemists to control the molecule's reactivity, solubility, and steric and electronic properties. nih.gov This control is paramount in the multi-step synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and materials with novel optical or electronic properties. nih.govresearchgate.net The development of novel and efficient methods for the synthesis of these functionalized pyridines is, therefore, an active and critical area of research. nih.gov

Positioning 5-(Boc-amino)pyridine-2-ethanol within the Diverse Pyridine Chemical Space

Within the extensive family of functionalized pyridines, this compound holds a distinct and strategic position. This compound, with the CAS Number 1260802-13-8, incorporates several key features that make it a valuable synthetic intermediate. bldpharm.com The 'Boc' (tert-butyloxycarbonyl) protecting group on the amino function at the 5-position allows for controlled reactivity, enabling chemists to selectively unmask the amino group at a later stage of a synthetic sequence. google.comgoogle.com The ethanol (B145695) substituent at the 2-position provides a handle for further chemical transformations, such as oxidation, esterification, or conversion to a leaving group.

The specific arrangement of the Boc-amino and ethanol groups on the pyridine ring offers a unique combination of functionalities that can be exploited in the synthesis of a variety of target molecules. Its structure allows for the introduction of diversity at multiple points, making it a valuable building block in the generation of compound libraries for drug discovery and other applications. The strategic placement of these functional groups positions this compound as a key player in the ongoing exploration of the vast and fruitful pyridine chemical space.

Chemical and Physical Properties

The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in multi-step synthetic strategies.

| Property | Value | Reference |

| CAS Number | 1260802-13-8 | bldpharm.com |

| Molecular Formula | C12H18N2O3 | bldpharm.com |

| Molecular Weight | 238.28 g/mol | bldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | Typically ≥96% | sigmaaldrich.com |

The presence of both a protected amine and a primary alcohol on the pyridine scaffold dictates its reactivity profile. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free amine. The primary alcohol can undergo a range of standard transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to ethers or esters.

Synthesis and Manufacturing

The preparation of this compound involves a multi-step synthetic sequence. While specific industrial-scale manufacturing processes are often proprietary, the general synthetic strategy can be inferred from related chemical literature. A plausible route would involve the reduction of a suitable pyridine-2-carboxylate ester, followed by the introduction and protection of the amino group at the 5-position.

The protection of an aminopyridine with a Boc group is a common transformation in organic synthesis. This is typically achieved by reacting the aminopyridine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. google.comgoogle.com The synthesis of related 2-(pyridin-2-yl)ethanol derivatives has also been described, often starting from 2-pyridinecarboxaldehyde (B72084) and employing reduction methods. umich.edu The synthesis of 5-ethyl pyridin-2-ethanol analogs, for instance, highlights synthetic strategies that could be adapted for the preparation of the title compound. umich.eduresearchgate.net

Research and Development Applications

The primary value of this compound lies in its application as a versatile building block in research and development, particularly in the field of medicinal chemistry. The strategic placement of its functional groups allows for the synthesis of a diverse range of more complex molecules with potential biological activity.

For example, the ethanol side chain can be modified to introduce various linkers or pharmacophores, while the protected amino group can be deprotected and subsequently acylated, alkylated, or used in coupling reactions to build larger molecular scaffolds. Compounds with pyridine rings are actively investigated for a wide array of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. researchgate.netontosight.ai The structural motifs present in this compound make it a valuable precursor for the synthesis of novel compounds for screening in these and other disease areas.

Furthermore, the development of new synthetic methodologies often utilizes well-defined building blocks like this compound to demonstrate the scope and utility of a new reaction. For instance, recent advances in photocatalysis and cross-coupling reactions often rely on the availability of such functionalized heterocyclic intermediates. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[6-(2-hydroxyethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)13-8-10/h4-5,8,15H,6-7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAWSNGJZOQDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Core Pyridine Framework Preceding 5 Boc Amino Pyridine 2 Ethanol

De Novo Pyridine (B92270) Ring Construction Strategies

The creation of the pyridine ring from acyclic precursors, known as de novo synthesis, is a cornerstone of heterocyclic chemistry. These methods offer the flexibility to introduce a wide range of substituents onto the pyridine core.

Cyclo-condensation Reactions for Substituted Pyridines

Cyclo-condensation reactions are a classical and widely used approach for the synthesis of substituted pyridines. researchgate.net These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner to build the six-membered ring.

First reported in 1881, the Hantzsch pyridine synthesis is a multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

The classical Hantzsch synthesis has several drawbacks, including the potential for harsh reaction conditions and low yields. wikipedia.org Consequently, numerous modern adaptations have been developed to improve the efficiency and environmental friendliness of this reaction. These modifications include the use of microwave irradiation, ionic liquids as catalysts, and aqueous reaction media. wikipedia.orgresearchgate.netnih.govnih.gov For instance, the use of p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields, with some reactions achieving up to 96% product yield. wikipedia.org

| Catalyst/Condition | Key Advantages | Representative Yields | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction times, often higher yields. | Can be quantitative. | nih.gov |

| Ionic Liquids | "Greener" solvent, can be recycled, room temperature reactions. | Good to excellent yields. | wikipedia.org |

| Ultrasonic Irradiation in Aqueous Micelles (with PTSA) | High yields, environmentally friendly solvent. | Up to 96%. | wikipedia.org |

| Fe2ZnAl2O7 Nanocatalyst | Solvent-free conditions, high yields, short reaction times. | High to excellent. | researchgate.net |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. taylorfrancis.comrsc.org The Hantzsch synthesis is a prime example of an MCR. taylorfrancis.com Other MCRs for pyridine synthesis often involve a [2+2+1+1] or a [3+2+1] disconnection approach. taylorfrancis.com These reactions are particularly valuable for creating diverse libraries of substituted pyridines for applications in drug discovery and materials science. taylorfrancis.comrsc.org The use of nanocatalysts in these MCRs has been a significant recent development, offering advantages such as high efficiency and reusability. rsc.org A three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, which are formed through a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.govwhiterose.ac.uk

Cycloaddition Reactions for Pyridine Ring Assembly

Cycloaddition reactions provide a powerful and atom-economical route to the pyridine nucleus. nih.govbaranlab.org These reactions involve the combination of a diene and a dienophile to form a six-membered ring. In the context of pyridine synthesis, either the diene or the dienophile can contain the nitrogen atom.

A common strategy is the inverse-electron-demand Diels-Alder reaction, where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas to afford the aromatic pyridine ring. acsgcipr.org Another approach involves the [4+2] cycloaddition of 1-azadienes with alkynes, which can proceed either thermally or under transition-metal catalysis. rsc.org While the direct Diels-Alder reaction of 1-azadienes is often electronically disfavored, modifications such as the use of an electron-donating group on the nitrogen can facilitate the reaction. baranlab.org

Transition Metal-Catalyzed Pyridine Syntheses

Transition metal catalysis has revolutionized the synthesis of pyridines, offering novel pathways with high efficiency and selectivity. thieme-connect.comacsgcipr.orgontosight.ai These methods often proceed under milder conditions than classical approaches and allow for the construction of highly substituted pyridines that are difficult to access otherwise. thieme-connect.com

A prominent example is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, catalyzed by various transition metals such as cobalt, rhodium, and iron. nih.govacsgcipr.orgresearchgate.net This reaction is a highly convergent and atom-efficient method for constructing the pyridine ring. acsgcipr.org Iron-catalyzed versions are particularly attractive due to the low cost and low toxicity of iron. researchgate.net

Ruthenium catalysts have emerged as particularly versatile tools for pyridine synthesis. acs.orgacs.orgnih.gov Ruthenium-catalyzed annulation reactions can proceed through various mechanisms, including C-H activation. acs.org For example, the formal dehydrative [4+2] cycloaddition of enamides and alkynes catalyzed by a ruthenium complex provides a route to highly substituted pyridines. pku.edu.cn Another approach involves the ruthenium-catalyzed cycloisomerization of 3-azadienynes to furnish substituted pyridines. organic-chemistry.org These methods highlight the power of ruthenium catalysis to forge complex heterocyclic structures from relatively simple starting materials. organic-chemistry.org

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| [2+2+2] Cycloaddition | Co, Rh, Fe | Highly atom-economical, convergent. | nih.govacsgcipr.orgresearchgate.net |

| Formal [4+2] Cycloaddition | Ru | Access to highly substituted pyridines. | pku.edu.cn |

| Cycloisomerization | Ru | Formation of pyridines from azadienynes. | organic-chemistry.org |

Copper-Catalyzed Cyclization Processes

Copper-catalyzed reactions have become a practical and robust strategy for synthesizing polysubstituted pyridines. These methods often involve multi-component reactions, which allow for the assembly of complex products from simple, readily available starting materials in a single step.

A notable example is the copper(I)-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds. Current time information in Rio Grande County, US.wikipedia.org This process typically proceeds smoothly at elevated temperatures (e.g., 120 °C) in a solvent like DMSO. Current time information in Rio Grande County, US. One effective catalyst system utilizes a heterogeneous, reusable copper(I) bromide complex supported on a modified MCM-41 silica (B1680970) material [MCM-41-2N-CuBr]. Current time information in Rio Grande County, US. This approach is valued for its operational simplicity and the ability to recycle the catalyst multiple times without significant loss of activity. Current time information in Rio Grande County, US.

The versatility of copper catalysis is further demonstrated in the annulation of oxime esters, which provides a novel and efficient route to pyridine derivatives. wikipedia.org For instance, the synergistic use of a copper(I) salt with an iminium co-catalyst enables a [3+3]-type condensation between O-acetyl ketoximes and α,β-unsaturated aldehydes, yielding a diverse range of pyridines. wikipedia.org Other variations include the copper-catalyzed oxidative coupling of oxime acetates with compounds like toluene (B28343) derivatives or benzylamines, expanding the scope and flexibility of these synthetic routes. rsc.org

Table 1: Examples of Copper-Catalyzed Pyridine Synthesis This table summarizes representative copper-catalyzed cyclization reactions, highlighting the diversity of reactants and the efficiency of the methods.

| Reactant 1 | Reactant 2 | Reactant 3 | Copper Catalyst | Yield (%) | Reference |

| Acetophenone oxime acetate | Paraformaldehyde | Ethyl acetoacetate | MCM-41-2N-CuBr | 91% | Current time information in Rio Grande County, US. |

| O-acetyl ketoxime | α,β-unsaturated aldehyde | - | Copper(I) salt | Good to High | wikipedia.org |

| Oxime acetate | Toluene derivative | - | Copper catalyst | - | rsc.org |

Silver-Catalyzed Hetero-Dimerization Routes

Silver catalysis offers a unique pathway for the construction of pyridine scaffolds, particularly through domino reactions involving isocyanide-based starting materials. A key strategy is the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides. organic-chemistry.org This multistep domino reaction provides a streamlined protocol for the synthesis of fully substituted pyridines from accessible precursors in a single operation. organic-chemistry.org

The proposed mechanism involves the formation of key intermediates, such as an amidoketenimine and an azabutadienylketene, which undergo subsequent cyclization and aromatization to furnish the pyridine core. organic-chemistry.org This method is notable for its ability to construct highly congested, polysubstituted pyridine rings that can serve as precursors for more complex polycyclic frameworks. organic-chemistry.org

While silver is widely used in catalysis, including for the synthesis of various N-heterocycles and for processes like protodecarboxylation of heteroaromatic carboxylic acids, the specific application to pyridine ring formation via hetero-dimerization of isocyanides represents a distinct and powerful approach. dntb.gov.uadntb.gov.ua Other silver-based catalysts are also employed in hydrodealkylation processes to produce unsubstituted pyridine from alkylated precursors. wikipedia.org

Post-Synthetic Functionalization and Derivatization of Pyridine Scaffolds

Once the pyridine core is formed, its further functionalization is crucial for elaborating molecular structure and tuning properties. Direct functionalization of the pyridine ring, however, presents a significant challenge due to the electronic properties of the heterocycle.

Regioselective C-H Functionalization Methodologies on Pyridines

Direct C-H functionalization is an atom-economical strategy for modifying the pyridine ring without pre-installing activating groups. acs.org The primary challenge lies in controlling the regioselectivity, as the pyridine ring has multiple C-H bonds with different reactivities. mdpi.com The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom make it a difficult substrate for many catalytic systems. organic-chemistry.orgacs.org

Significant progress has been made in developing protocols for selective C-H arylation. For instance, palladium-catalyzed methods have been developed for the C-H arylation of pyridines bearing electron-withdrawing groups, showing excellent regioselectivity for the 3- and 4-positions. organic-chemistry.org The selectivity is influenced by a combination of electronic effects—such as repulsion between the nitrogen lone pair and the C-Pd bond at the C2/C6 positions—and steric factors. organic-chemistry.org

The use of directing groups is another powerful strategy to control regioselectivity. An oxazoline (B21484) group, for example, can direct rhodium-catalyzed C-H amidation to a specific position on the pyridine scaffold. dntb.gov.ua This approach allows for the introduction of an amino group under mild conditions, and the directing group can be subsequently removed. dntb.gov.ua The position of the directing group itself can have a profound impact on substrate reactivity and the resulting regiochemical outcome. dntb.gov.ua

Table 2: Regioselective C-H Functionalization of Pyridine Derivatives This table illustrates different strategies for achieving regioselective C-H functionalization on the pyridine ring.

| Pyridine Substrate | Reaction Type | Catalyst System | Position Functionalized | Directing Group | Reference |

| Pyridines with EWG | Arylation | Palladium/Carboxylic acid | C3 / C4 | None | organic-chemistry.org |

| Oxazoline-substituted pyridines | Amidation | Rhodium catalyst | C5 (relative to DG) | Oxazoline | dntb.gov.ua |

| 2-F and 2-Cl pyridines | Amidation | Rhodium catalyst | C3 or C5 | Oxazoline | dntb.gov.ua |

Nucleophilic Dearomatization and Subsequent Rearomatization Pathways

Nucleophilic dearomatization is a sophisticated strategy for functionalizing pyridines, particularly for accessing substitution patterns that are difficult to obtain through other means. acs.orgresearchgate.net This process involves temporarily disrupting the aromaticity of the pyridine ring. The inherent stability of the aromatic system makes this thermodynamically unfavorable, so the pyridine must first be activated. acsgcipr.org

Activation is typically achieved by functionalizing the pyridine nitrogen, for example, through N-acylation or N-sulfonylation, to form a highly electrophilic pyridinium (B92312) salt. acs.orgresearchgate.net This activated intermediate is then susceptible to attack by a wide range of nucleophiles (e.g., organometallic reagents, enolates). acs.orgresearchgate.net The attack breaks the aromaticity, leading to a stable, non-aromatic dihydropyridine (B1217469) (DHP) derivative. researchgate.netacsgcipr.org

This dearomatization event is often coupled with a subsequent rearomatization step, such as oxidation or elimination, which re-establishes the pyridine ring, now bearing a new substituent. nih.gov This sequence allows for the net functionalization of the pyridine core. Asymmetric versions of this reaction have been developed using chiral catalysts, providing access to enantioenriched DHP structures. acs.org

Substitution Reactions on Halogenated and Other Activated Pyridine Substrates

Halogenated pyridines are exceptionally valuable intermediates in organic synthesis. The carbon-halogen bond serves as a versatile handle for introducing a wide variety of functional groups through substitution reactions, most commonly via a nucleophilic aromatic substitution (SNAr) mechanism. dntb.gov.uaacs.org

The reactivity and orientation of nucleophilic substitution on polyhalogenated pyridines are influenced by the nature and position of the halogen atoms. For instance, in studies with chloropolyfluoropyridines, the activating effect of a chlorine substituent on the rate of substitution by ammonia was found to decrease in the order of ortho > meta > para relative to the reaction center.

Synthesizing the requisite halopyridine precursor with the correct regiochemistry can be challenging. Traditional electrophilic halogenation often requires harsh conditions and can produce mixtures of isomers due to the electron-deficient nature of the pyridine ring. dntb.gov.ua Modern methods have been developed to overcome these limitations. One approach involves a ring-opening/ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation at the 3-position. dntb.gov.ua Another strategy involves installing a phosphine (B1218219) group at the 4-position, which then acts as a leaving group that can be displaced by a halide nucleophile in an SNAr-type process. acs.org These advanced methods provide reliable access to specifically substituted halopyridines, which are crucial starting materials for further derivatization. acs.org

Specific Synthetic Routes to 5 Boc Amino Pyridine 2 Ethanol

Strategies for the Orthogonal Installation of Amino and Hydroxyl-Bearing Substituents

In the synthesis of complex molecules with multiple functional groups, such as 5-(Boc-amino)pyridine-2-ethanol, an orthogonal protection strategy is paramount. This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others. fiveable.me For the target molecule, it is necessary to protect the hydroxyl group of the ethanol (B145695) substituent while the amino group is introduced and subsequently protected with a Boc group, or vice-versa.

A common and effective strategy involves protecting the primary alcohol as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, or as a benzyl ether (Bn). These groups are chosen for their stability across a wide range of reaction conditions and their specific deprotection methods, which are orthogonal to the acid-labile Boc group.

Silyl Ethers (e.g., TBDMS): The hydroxyl group of pyridine-2-ethanol can be protected by reacting it with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. wikipedia.org The resulting TBDMS ether is robust and stable to the conditions typically required for nitration and subsequent reduction to form the amine. Crucially, it is stable to the basic conditions of Boc-protection and the acidic conditions used for Boc-deprotection. The TBDMS group is selectively cleaved at the final stage using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine (B92270). wikipedia.orgharvard.edu

Benzyl Ethers (Bn): Another widely used protecting group for alcohols is the benzyl ether. It is typically installed by treating the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a strong base like sodium hydride (NaH). organic-chemistry.orgpearson.com The benzyl ether is stable to both acidic and basic conditions, making it compatible with the introduction and protection of the amino group. The key advantage of the benzyl group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), conditions which can sometimes simultaneously reduce a nitro group precursor to the amine. organic-chemistry.org This can be a highly efficient step if planned correctly. However, if the nitro reduction needs to be performed chemically (e.g., with metals like Fe or Sn in acid), the benzyl ether remains intact.

The orthogonality of these protecting groups is summarized in the table below.

| Protecting Group | Functionality Protected | Common Protection Reagents | Common Deprotection Conditions | Orthogonal to Boc Group? |

| Boc | Amine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA, HCl) fishersci.co.uk | - |

| TBDMS | Alcohol | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF, HF•Py) wikipedia.org | Yes |

| Bn | Alcohol | Bn-Br, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.org | Yes |

A plausible synthetic sequence would therefore involve the initial synthesis of pyridine-2-ethanol, followed by protection of the hydroxyl group as a TBDMS or benzyl ether. Subsequent functionalization at the 5-position (nitration), reduction of the nitro group, and Boc-protection of the resulting amine can then be carried out. The final step would be the selective deprotection of the hydroxyl group to yield the target compound.

Synthesis of the Pyridine-2-ethanol Moiety

The formation of the pyridine-2-ethanol portion of the molecule is a critical step. This can be achieved through several methods, primarily involving either the direct functionalization of the pyridine ring or the modification of a pre-existing substituent.

Directly introducing a hydroxyethyl or hydroxymethyl group onto an unsubstituted pyridine ring at the C-2 position is a challenging transformation due to the inherent electronic properties of the pyridine ring, which is generally deactivated towards electrophilic substitution. However, recent advances in catalysis have provided novel methods to achieve this.

One modern approach involves the visible-light-induced photoredox catalysis. This method allows for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides using methanol as the hydroxymethyl radical source under mild conditions. organic-chemistry.org Although this represents a cutting-edge, one-step strategy, it often requires specific photocatalysts and reaction setups. Another strategy is the single-point activation of pyridines, for instance by using an electron-deficient benzyl group to form a pyridinium (B92312) salt. This activation facilitates dearomatization and subsequent functionalization, such as reductive hydroxymethylation using paraformaldehyde. wikipedia.orgbham.ac.uk While powerful, these methods are often applied to the synthesis of piperidines and may require specific activating groups that must later be removed.

A more traditional, robust, and widely utilized method for synthesizing pyridine-2-ethanol is the derivatization of 2-methylpyridine (B31789), also known as 2-picoline. This reaction involves a base-catalyzed condensation of 2-picoline with an aldehyde, typically formaldehyde (B43269) or its polymer equivalent, paraformaldehyde. google.comresearchgate.net The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a base, forming a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of formaldehyde.

The reaction is typically carried out at elevated temperatures (140-150 °C) and pressures in the presence of a base, such as a tertiary amine (e.g., triethylamine). google.com The initial product is 2-(pyridin-2-yl)ethanol. This method is highly effective and can produce the desired product with high selectivity and yield.

The table below summarizes findings from patent literature for this transformation.

| Reactants | Base | Temperature (°C) | Time (h) | Selectivity (%) | Yield (%) |

| 2-Methylpyridine, Paraformaldehyde | Triethylamine | 140 | 2 | 95 | 94 |

| 2-Methylpyridine, Acetaldehyde | Triethylamine | 140 | 2 | Not specified | Not specified |

| 3-Methylpyridine, Paraformaldehyde | Triethylamine | 140 | 2 | 93 | 86 |

| 4-Methylpyridine, Paraformaldehyde | Triethylamine | 140 | 2 | Not specified | Not specified |

Data compiled from patent JP2010270008A. rsc.org

This derivatization approach remains one of the most practical and scalable routes to the pyridine-2-ethanol core structure.

Introduction of the 5-Amino Functionality

With the pyridine-2-ethanol moiety (or a protected version) in hand, the next critical step is the introduction of an amino group at the C-5 position. This is typically accomplished through indirect methods involving the reduction of a nitro or cyano precursor, or through direct amination techniques.

The most common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step sequence involves:

Nitration: The pyridine ring is nitrated to introduce a nitro (-NO₂) group. For a 2-substituted pyridine like pyridine-2-ethanol, electrophilic nitration typically occurs at the C-5 position. The reaction is usually performed using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com A one-pot method for synthesizing 2-hydroxy-5-nitropyridine from 2-aminopyridine involves nitration followed by a diazotization-hydrolysis sequence. google.com A similar nitration can be envisioned for a protected pyridine-2-ethanol substrate. A recent method for the meta-nitration of 2-arylpyridines proceeds through a radical pathway involving oxazino azine intermediates, offering high regioselectivity for the C-5 position. acs.org

Reduction: The 5-nitro group is then reduced to a 5-amino group (-NH₂). This reduction can be achieved using various methods:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). highfine.com It is highly effective for reducing aromatic nitro groups and is compatible with many other functional groups, particularly if the hydroxyl group is protected as a silyl ether.

Metal/Acid Reduction: Classic reduction methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective for converting nitro groups to amines.

The table below outlines common conditions for the reduction of nitro-pyridines.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-methoxy-5-nitropyridine | 10% Pd/C, H₂, Methanol, 60-65°C | 2-methoxy-5-aminopyridine | High |

| 2-amino-5-chloropyridine | H₂O₂, H₂SO₄ (for nitration) | 5-chloro-2-nitropyridine | 71 |

| 2-aminopyridine | H₂SO₄, fuming HNO₃ | 2-amino-5-nitropyridine | 91.67 |

Data from various sources. harvard.educhemicalbook.comhighfine.com

Alternatively, a cyano group at the 5-position could be reduced to an aminomethyl group, but the direct introduction of an amino group is more commonly achieved via the nitro-reduction pathway.

Direct C-H amination is an attractive, atom-economical strategy that avoids the multi-step nitration-reduction sequence. These reactions involve the direct formation of a C-N bond at an unfunctionalized C-H position on the pyridine ring. While amination of pyridines often favors the C-2 or C-4 positions (e.g., via the Chichibabin reaction or transition-metal-catalyzed processes), methods for C-3 or C-5 (meta) functionalization are emerging.

Transition-metal catalysis, particularly with copper, has been shown to mediate C-H amination. For example, 2-(pyridin-2-yl)aniline has been used as a removable directing group to guide C-H amination to the β-position of benzamide derivatives. rsc.org While not a direct amination of the pyridine ring itself, it demonstrates the principle of directed C-H functionalization. More relevantly, some transition-metal-catalyzed reactions can achieve amination at positions adjacent to existing functional groups. cymitquimica.com

However, achieving selective direct amination at the C-5 position of a 2-substituted pyridine can be challenging and may have a more limited substrate scope compared to the classical nitration-reduction route. For the synthesis of this compound, the reductive methodology starting from a 5-nitro precursor generally offers a more reliable and predictable outcome.

Rational Implementation of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The introduction of the Boc group onto the 5-amino position of a pyridine ring bearing a 2-ethanol substituent, or onto 5-aminopyridine prior to the introduction of the 2-ethanol group, requires careful consideration of the reaction conditions to ensure high yield and selectivity.

The N-Boc protection of aminopyridines is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A variety of reaction conditions have been reported in the literature, offering flexibility in terms of solvents, bases, and reaction temperatures. The choice of a specific protocol often depends on the substrate's solubility, the presence of other functional groups, and the desired reaction rate.

Commonly used bases for this transformation include 4-dimethylaminopyridine (DMAP), triethylamine (TEA), sodium hydroxide (NaOH), and sodium bicarbonate (NaHCO₃). The reaction is frequently carried out in solvents such as acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), or even in aqueous media. google.comfishersci.co.uk For instance, a general procedure involves stirring the aminopyridine with Boc₂O and a base like triethylamine in a suitable solvent at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by extraction and purified by column chromatography. google.com

A patent describing a method for the Boc protection of aminopyridines highlights a process where aminopyridine and (BOC)₂O are reacted in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), and an alkali in a solvent. This method is reported to provide high yields and selectivity. google.com Another patented method suggests that the reaction can be carried out at room temperature with a reaction time of 0.5-2 hours, achieving yields of 80-90%. google.com

The following interactive table summarizes various established protocols for the N-Boc protection of amines, which are applicable to pyridine amines.

| Reagents | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 2 hours | 90% | google.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 8 hours | 60% | google.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/Dioxane | Not specified | Not specified | High | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | Not specified | High | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | None | Methanol | Room Temperature | Not specified | High | wuxiapptec.com |

In the context of synthesizing this compound, a key challenge is the chemoselective protection of the amino group in the presence of the hydroxyl group of the ethanol substituent. The amino group is generally more nucleophilic than the hydroxyl group, which allows for selective N-Boc protection under carefully controlled conditions.

Several studies have demonstrated the successful chemoselective N-Boc protection of amino alcohols. For example, catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to yield N-Boc derivatives chemoselectively, with amino alcohols affording N-Boc protected derivatives without the formation of oxazolidinone by-products. organic-chemistry.org This high chemoselectivity is attributed to the higher nucleophilicity of the amino group compared to the hydroxyl group.

Furthermore, protocols utilizing protic ionic liquids as catalysts have been developed for the highly selective N-tert-butyloxycarbonylation of amines, including those containing hydroxyl groups. researchgate.net These methods often proceed under solvent-free conditions and at room temperature, offering an environmentally benign and efficient route to the desired N-Boc protected compounds. The use of alcoholic solvents has also been reported to enhance the rate of Boc protection of aromatic amines at room temperature without the need for a base. wuxiapptec.com

When considering a synthetic strategy for this compound, two primary routes can be envisioned:

Route A: Protection of 5-aminopyridine-2-ethanol. This approach involves the direct Boc protection of the pre-formed 5-aminopyridine-2-ethanol. The synthesis of 2-(2-hydroxyethyl)pyridine derivatives can be achieved through methods such as the reaction of 2-methylpyridine with formaldehyde. guidechem.compatsnap.com Subsequent nitration at the 5-position followed by reduction would yield 5-aminopyridine-2-ethanol, which could then be subjected to selective N-Boc protection. The key to this route is the chemoselective protection of the amino group over the hydroxyl group, which, as discussed, is generally feasible.

Route B: Introduction of the ethanol group to a protected aminopyridine. This strategy involves first protecting the amino group of 5-aminopyridine with a Boc group to form tert-butyl (pyridin-3-yl)carbamate. Subsequently, the 2-ethanol group can be introduced. The introduction of an ethanol group at the 2-position of a pyridine ring can be accomplished through various methods, including the reaction of a 2-halopyridine with ethylene glycol in the presence of a strong base, followed by reduction. guidechem.com

Strategic Chemical Transformations and Advanced Derivatizations of 5 Boc Amino Pyridine 2 Ethanol

Chemical Deprotection of the N-Boc Group in 5-(Boc-amino)pyridine-2-ethanol

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The removal of the Boc group from this compound is a critical step in many synthetic pathways, unmasking the amino functionality for further elaboration.

Acid-catalyzed deprotection is the most common method for the removal of the N-Boc group. The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. nih.govosti.gov

Commonly employed acidic reagents for this transformation include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. buffalostate.eduru.nl TFA is often used in dichloromethane (DCM), while HCl is typically used as a solution in dioxane or methanol. organic-chemistry.orgnih.govresearchgate.netresearchgate.net The choice of acid and solvent can be critical to avoid side reactions and ensure the stability of other functional groups within the molecule. For instance, 4M HCl in dioxane is a frequently used reagent for the deprotection of Boc-protected amino acids and peptides, often achieving complete removal within 30 minutes at room temperature. nih.govresearchgate.net

The general conditions for acid-catalyzed deprotection are summarized in the table below.

| Reagent | Solvent | Typical Concentration | Temperature | Reaction Time | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% v/v | 0 °C to Room Temp. | 0.5 - 2 hours | osti.govresearchgate.net |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 0.5 - 16 hours | organic-chemistry.orgnih.govtudublin.ie |

| Hydrogen Chloride (HCl) | Methanol (MeOH) | 0.1 M | Room Temp. | < 3 hours | ru.nl |

| Phosphoric Acid | Tetrahydrofuran (THF) | Aqueous solution | Room Temp. | - | rsc.org |

| Sulfuric Acid | tert-Butyl Acetate | Concentrated | Room Temp. | - | sigmaaldrich.comyoutube.com |

While acid-catalyzed methods are highly effective, the harsh conditions can sometimes be incompatible with sensitive functional groups. Consequently, a number of alternative and milder deprotection strategies have been developed.

Thermolytic deprotection offers a non-acidic route to Boc removal. Heating the N-Boc protected compound, sometimes in a suitable solvent like water or trifluoroethanol, can lead to the cleavage of the Boc group. nih.govysu.am This method can be particularly useful when acid-labile groups are present elsewhere in the molecule. ysu.am

Lewis acids such as zinc bromide (ZnBr2), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3) can also facilitate Boc deprotection, often with enhanced selectivity compared to strong Brønsted acids. buffalostate.edursc.org For example, ZnBr2 in CH2Cl2 can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups. buffalostate.edu

More recently, novel methods employing reagents like oxalyl chloride in methanol have been reported for the mild and selective deprotection of N-Boc groups under neutral conditions at room temperature. sigmaaldrich.comyoutube.comresearchgate.netresearchgate.net Additionally, catalyst-free deprotection in boiling water has emerged as a green and efficient alternative. rsc.orgyoutube.com

A summary of selected mild and alternative deprotection methods is presented below.

| Method | Reagent/Conditions | Advantages | Reference |

| Thermal | Heating in a suitable solvent (e.g., water, TFE) | Avoids acidic reagents, suitable for some sensitive substrates | ysu.am |

| Lewis Acid-Catalyzed | ZnBr2, SnCl4, AlCl3 in an organic solvent | Milder than strong acids, can offer selectivity | buffalostate.edursc.org |

| Oxalyl Chloride | Oxalyl chloride in methanol | Mild, room temperature, neutral conditions | sigmaaldrich.comyoutube.comresearchgate.netresearchgate.net |

| Catalyst-Free | Refluxing water | Environmentally friendly, no additional reagents required | rsc.orgyoutube.com |

Transformations Involving the Primary Hydroxyl Functionality at the 2-Position

The primary hydroxyl group of the ethanol (B145695) moiety in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-(Boc-amino)pyridine-2-carbaldehyde, or further to the carboxylic acid, 5-(Boc-amino)pyridine-2-carboxylic acid. The choice of oxidant and reaction conditions determines the outcome of the oxidation.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent overoxidation. Reagents such as manganese(IV) oxide (MnO2), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for the oxidation of primary alcohols to aldehydes. Copper/TEMPO catalyst systems under aerobic conditions also provide a practical method for this transformation, exhibiting broad functional group tolerance. nih.gov

To obtain the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and ruthenium tetroxide (RuO4).

The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Standard esterification methods, such as the Steglich esterification using a carbodiimide (e.g., DCC, EDC) and a catalyst like 4-(dimethylamino)pyridine (DMAP), are effective. acs.org Alternatively, di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of DMAP can be used as an activating agent for the carboxylic acid. researchgate.net Enzymatic methods, for instance using Novozym 435, have also been developed for the esterification of pyridine (B92270) derivatives. nih.gov

Etherification of the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Another powerful method for both esterification and etherification is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives by reacting the alcohol with a nucleophile in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD, DIAD). organic-chemistry.orgnih.gov

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by converting the alcohol into a tosylate, mesylate, or triflate ester. These activated intermediates can then be displaced by a variety of nucleophiles.

Alternatively, the Mitsunobu reaction provides a direct route for the substitution of the hydroxyl group with various nucleophiles, including nitrogen nucleophiles like phthalimide or hydrazoic acid, with inversion of configuration if the carbon center is chiral. organic-chemistry.orgrsc.orgnih.gov This reaction is particularly useful for introducing nitrogen-containing functionalities.

The table below summarizes some of the key transformations of the hydroxyl group.

| Transformation | Reagents/Conditions | Product |

| Oxidation to Aldehyde | MnO2, DMP, Swern Oxidation, Cu/TEMPO | 5-(Boc-amino)pyridine-2-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO4, Jones Reagent | 5-(Boc-amino)pyridine-2-carboxylic acid |

| Esterification | Carboxylic acid, DCC/DMAP or (Boc)2O/DMAP | Corresponding ester |

| Etherification | Alkyl halide, base (Williamson) or Alcohol, PPh3, DEAD (Mitsunobu) | Corresponding ether |

| Nucleophilic Substitution | 1. TsCl, MsCl, or Tf2O, base; 2. Nucleophile | Substituted product |

| Mitsunobu Reaction | Nucleophile (e.g., HN3, Phthalimide), PPh3, DEAD/DIAD | Substituted product |

Reactivity and Further Functionalization of the Free Amino Group Post-Deprotection

Upon removal of the tert-butoxycarbonyl (Boc) protecting group from this compound, the free primary aromatic amine of 5-aminopyridine-2-ethanol is revealed. This nucleophilic amino group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key reactions include acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation: The primary amino group readily undergoes acylation with acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing various substituents. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a common structural motif in medicinal chemistry. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct. The acylation of aminopyridines is a well-established transformation, often proceeding with high chemoselectivity at the exocyclic amino group. thieme-connect.deresearchgate.net

Diazotization and Subsequent Reactions: Aromatic primary amines can be converted to diazonium salts through reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. masterorganicchemistry.comorganic-chemistry.org These diazonium salts are highly valuable synthetic intermediates, albeit often unstable. nih.gov They serve as precursors for a variety of substitution reactions where the diazonio group is replaced by a wide range of functionalities, effectively displacing the original amino group.

One of the most prominent applications of diazonium salts is the Sandmeyer reaction , which facilitates the introduction of halides (chloro, bromo) or cyano groups using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgorganic-chemistry.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Other transformations of the diazonium intermediate include:

Schiemann Reaction: Introduction of a fluorine atom using tetrafluoroborate anions (HBF4). masterorganicchemistry.com

Iodination: Substitution with an iodine atom using potassium iodide. organic-chemistry.org

Hydroxylation: Formation of a hydroxyl group by reaction with water, often under heated conditions. wikipedia.org

These transformations provide powerful methods for diversifying the 5-position of the pyridine ring, starting from the deprotected amino group.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Amide | Forms stable linkages; introduces diverse R-groups. |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide | Creates key pharmacophore. |

| Diazotization | NaNO₂, aq. Acid (e.g., HCl, H₂SO₄) | Aryl Diazonium Salt | Versatile intermediate for substitutions. |

| Sandmeyer Reaction (Halogenation) | Aryl Diazonium Salt, CuCl or CuBr | Aryl Chloride or Aryl Bromide | Introduces chloro or bromo substituents. wikipedia.org |

| Sandmeyer Reaction (Cyanation) | Aryl Diazonium Salt, CuCN | Aryl Nitrile | Introduces a cyano group, a precursor for acids, amides, amines. wikipedia.org |

| Iodination | Aryl Diazonium Salt, KI | Aryl Iodide | Introduces iodine for cross-coupling reactions. |

Electrophilic Aromatic Substitution and Directed Metalation on the Pyridine Ring of Derivatives

Functionalization can also be achieved by directly targeting the C-H bonds of the pyridine ring. The regiochemical outcome of these reactions is governed by the electronic properties and directing effects of the substituents already present.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgyoutube.com The ring nitrogen acts as an electron-withdrawing group, and under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen is protonated, further deactivating the ring. libretexts.org However, the presence of the strong electron-donating amino group at the 5-position (or the moderately activating Boc-amino group) can facilitate these reactions. The amino group directs incoming electrophiles to the ortho and para positions. For a 5-amino substituent, this corresponds to the C-2, C-4, and C-6 positions. Given that the C-2 position is already substituted, EAS would be expected to occur at the C-4 or C-6 positions. Halogenation and sulfonation of aminopyridine derivatives are known transformations. For example, 2-aminopyridine can be sulfonated at the 5-position under harsh conditions using fuming sulfuric acid. chemicalbook.com

Directed ortho-Metalation (DoM): A more precise and powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org This methodology utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong organolithium base (like n-butyllithium or sec-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. clockss.org

In derivatives of this compound, there are two potential DMGs:

The N-Boc-amino group: The carbonyl oxygen of the Boc group is an effective DMG. It would direct lithiation to the C-4 and C-6 positions.

The 2-ethanol group: The oxygen of the hydroxyl group (or a protected variant) can also act as a DMG, directing lithiation to the C-3 position.

The competition between these directing groups determines the site of metalation. In many substituted pyridine systems, lithiation occurs at low temperatures in anhydrous solvents like THF or ether. clockss.org The choice of base and reaction conditions can be crucial for achieving high regioselectivity. clockss.orgharvard.edu For instance, the use of hindered bases such as lithium diisopropylamide (LDA) can sometimes prevent unwanted addition of the organolithium reagent to the pyridine C=N bond. clockss.org The resulting lithiated species can react with various electrophiles, such as silyl chlorides (e.g., TMSCl), alkyl halides, disulfides, or sources of halogens, to install new functional groups with high precision. rsc.org

| Methodology | Key Reagent/Group | Predicted Position of Functionalization | Potential Electrophiles (E+) | Resulting Product |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Activating -NH₂/-NHBoc group | C-4 or C-6 | Br₂, SO₃, HNO₃ | 4- or 6-substituted derivative |

| Directed ortho-Metalation (DoM) | -NHBoc (DMG) | C-4 and/or C-6 | MeI, TMSCl, RSSR, I₂ | 4- and/or 6-substituted derivative |

| Directed ortho-Metalation (DoM) | -CH₂CH₂OH (or protected form) (DMG) | C-3 | MeI, TMSCl, RSSR, I₂ | 3-substituted derivative |

Contemporary Methodological Advancements in 5 Boc Amino Pyridine 2 Ethanol Synthesis

Catalytic Asymmetric Synthesis of Chiral Pyridine (B92270) Derivatives Relevant to 5-(Boc-amino)pyridine-2-ethanol

The creation of specific stereoisomers is paramount for biologically active molecules, as different enantiomers can have varied pharmacological and toxicological profiles. Catalytic asymmetric synthesis provides a powerful route to chiral molecules, including the chiral alcohol moiety in derivatives related to this compound. This approach aims to produce enantiomerically pure compounds directly, avoiding classical resolution steps. ru.nlresearchgate.net

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired chirality is established, the auxiliary is removed and can often be recovered. wikipedia.org Common auxiliaries are derived from readily available natural products like amino acids or terpenes. researchgate.net

Oxazolidinones: Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of reactions such as alkylations and aldol (B89426) additions. wikipedia.org The substrate is first acylated with the oxazolidinone, and the steric bulk of the auxiliary's substituents directs the approach of incoming reagents, leading to high diastereoselectivity. wikipedia.org

Pseudoephedrine: This amino alcohol can be used as a chiral auxiliary where it forms an amide with a carboxylic acid. The α-proton can be removed to form an enolate, and subsequent alkylation occurs with high diastereoselectivity, controlled by the auxiliary's stereocenters. wikipedia.org

Chiral Amino Alcohols: Compounds like (1S,2R)-N,N-Dibutylnorephedrine have been shown to be effective catalysts for the enantioselective addition of dialkylzincs to pyrimidine-5-carbaldehydes, a reaction type analogous to the formation of the ethanol (B145695) side chain on a pyridine ring. elsevierpure.com This method can produce chiral pyrimidyl-alkanols with high enantiomeric excess (ee). elsevierpure.com

Chiral Ligands for Metal Catalysis: The development of tunable chiral ligands is central to asymmetric catalysis. For instance, a library of chiral pyridine–aminophosphine ligands based on a 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffold has been synthesized. rsc.org These ligands, prepared with high enantioselectivity via ruthenium-catalyzed asymmetric hydrogenation, have been successfully applied in iridium-catalyzed asymmetric hydrogenations. rsc.org

The table below summarizes the performance of a chiral amino alcohol in the asymmetric alkylation of pyrimidine-5-carbaldehydes, a reaction analogous to the synthesis of chiral pyridine-alkanols.

| Aldehyde | Alkylating Agent | Catalyst | Enantiomeric Excess (ee) |

| Pyrimidine-5-carbaldehyde | Diethylzinc | (1S,2R)-N,N-Dibutylnorephedrine | Up to 94% |

| Pyrimidine-5-carbaldehyde | Dibutylzinc | (1S,2R)-N,N-Dibutylnorephedrine | High |

Table 1: Performance of (1S,2R)-N,N-Dibutylnorephedrine in the enantioselective alkylation of pyrimidine-5-carbaldehydes. Data sourced from Shibata et al. elsevierpure.com

Achieving enantioselectivity in reactions involving the pyridine core or its side chains is crucial for synthesizing chiral targets.

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral olefins and imines containing a pyridine moiety is a key transformation. Iridium catalysts bearing chiral pyridine–aminophosphine ligands have demonstrated excellent enantio- and diastereoselectivity (up to 99% ee) in the hydrogenation of challenging cyclic imines. rsc.org Similarly, ruthenium catalysts are effective for the asymmetric hydrogenation of quinolines, which are precursors to chiral ligands. rsc.org

Enantioselective Alkylation: The addition of organometallic reagents to pyridine aldehydes or ketones is a direct method to create chiral alcohol side chains. The use of chiral catalysts, such as amino alcohols with dialkylzinc reagents, can afford high levels of enantioselectivity in the formation of secondary alcohols on heterocyclic rings. elsevierpure.com

Asymmetric Reduction: The biocatalytic reduction of ketones is a powerful method for producing chiral alcohols with high enantiomeric purity. nih.gov For example, the ketone precursor to (S)-3,5-bistrifluoromethylphenyl ethanol was reduced using an alcohol dehydrogenase from Rhodococcus erythropolis, achieving over 99.9% ee and >98% conversion. nih.gov Such biocatalytic methods offer a green and highly selective alternative for creating the chiral center in pyridine-2-ethanol derivatives.

Green Chemistry Principles Applied to Pyridine Synthesis and Derivatization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of pyridines and their derivatives to enhance safety, reduce waste, and improve sustainability.

The choice of solvent is a critical factor in the environmental impact of a synthetic process. researchgate.net Water and ethanol are considered green solvents due to their low toxicity, availability, and minimal environmental impact.

Aqueous Synthesis: Water is an ideal solvent for many reactions, promoting unique reactivity and simplifying product isolation. researchgate.net An efficient and selective amination of polyhalogenated pyridines has been developed using water as the solvent, highlighting its potential in functionalizing the pyridine core under environmentally benign conditions. nih.gov

Ethanol as a Solvent: Ethanol is another green solvent that is widely used in pyridine synthesis. Microwave-assisted syntheses of trisubstituted pyridine derivatives have been successfully carried out in absolute ethanol, offering good to excellent yields. jocpr.com Similarly, the synthesis of certain pyridine derivatives containing mercaptotriazole and thiazolidinone has been achieved using ethanol as the solvent under microwave irradiation. tandfonline.com Rhodium-catalyzed asymmetric synthesis of chiral phenols has also been effectively performed in ethanol, with the added benefit of catalyst recyclability. rsc.org

Eliminating catalysts or using recyclable catalytic systems are key tenets of green chemistry that minimize waste and process costs.

Catalyst-Free Synthesis: Some pyridine syntheses can be performed efficiently without a catalyst, often under solvent-free conditions or with the aid of microwave or ultrasonic energy. researchgate.netnih.govrsc.org For instance, substituted pyridines can be prepared under mild, catalyst-free conditions by reacting various cyclic ketones with ammonium (B1175870) fluoride. researchgate.net Solvent-free Hantzsch-like condensation reactions can also afford functionalized pyridines. conicet.gov.ar

Recyclable Catalysts: Designing catalysts that can be easily separated from the reaction mixture and reused is a major focus of green chemistry.

Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles, such as Fe3O4, can be recovered using an external magnet. rsc.org These have been used for the synthesis of polysubstituted pyridines under solvent-free conditions or in green solvents like water with ultrasonic irradiation. rsc.org

Polymer-Supported Catalysts: Polymeric anhydrides like poly(maleic anhydride-alt-1-octadecene) have been used as recyclable, metal-free catalysts for the N-oxidation of pyridines with hydrogen peroxide. rsc.orgresearchgate.net The catalyst can be recovered by simple filtration with high efficiency and reused without loss of activity. rsc.orgresearchgate.net

Metal-Organic Frameworks (MOFs): A copper(II)-based MOF has been shown to act as a recyclable heterogeneous catalyst for the synthesis of substituted pyridines. acs.org The catalyst maintained high activity over multiple cycles. acs.org

The table below illustrates the reusability of a recyclable catalyst in pyridine synthesis.

| Run | Yield (%) |

| 1 | 90 |

| 2 | 89 |

| 3 | 88 |

| 4 | 86 |

Table 2: Recyclability of CoCl2·6H2O in the solvent-free synthesis of 2,4,6-triphenylpyridine. Data sourced from Nikpassand et al. tandfonline.com

Alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and purer products under milder conditions compared to conventional heating. jocpr.comresearchgate.net

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes. organic-chemistry.orgresearchgate.net One-pot, multicomponent reactions to form substituted pyridines have been efficiently carried out using microwave irradiation, often in green solvents like ethanol or even under solvent-free conditions. jocpr.comtandfonline.comnih.gov For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves two steps, can be completed in a single step in 10-20 minutes with superior yields using microwave assistance. organic-chemistry.orgresearchgate.net

Ultrasonic Irradiation (Sonochemistry): The application of high-frequency sound waves (20-100 kHz) can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures that drive chemical reactions. researchgate.nettandfonline.com This technique has been used for the catalyst-free synthesis of various heterocyclic compounds, accelerating reactions and improving yields. researchgate.net The synthesis of pyridine derivatives has been achieved using ultrasound in the presence of recyclable nanocatalysts in ethanol, demonstrating a synergistic green approach. tandfonline.com Iodination of imidazo[1,2-α]pyridines has also been accelerated using ultrasonic irradiation, achieving high yields in a short time without the need for metal catalysts or additives. acs.org

The following table compares conventional heating with microwave irradiation for the synthesis of pyridine-3-carbonitrile (B1148548) derivatives.

| Method | Reaction Time | Yield (%) |

| Conventional (Reflux) | 10-16 hours | Lower (not specified) |

| Microwave Irradiation | 10-30 minutes | 49-90 |

Table 3: Comparison of conventional and microwave-assisted synthesis of pyridine-3-carbonitrile derivatives. Data sourced from Jose et al. jocpr.com

Continuous Flow Chemistry for Scalable Production of Pyridine Intermediates

Continuous flow chemistry, also known as microreaction technology, replaces conventional batch reactors with systems of interconnected tubes, channels, and microreactors. bohrium.comchim.it In this approach, reagents are continuously pumped into a reactor where the chemical transformation occurs, and the product stream is constantly collected. azolifesciences.com This methodology provides superior control over critical reaction parameters, including temperature, pressure, mixing, and residence time, leading to enhanced reaction yields, higher product purity, and improved safety profiles. mt.comcuriaglobal.com

The inherent advantages of continuous flow processing are particularly relevant for the synthesis of pyridine derivatives. These reactions can often be highly exothermic or involve unstable intermediates, making their scale-up in batch reactors challenging and potentially hazardous. chim.itspringerprofessional.de Flow reactors, with their high surface-area-to-volume ratio, facilitate excellent heat transfer, mitigating the risks associated with exothermic reactions. azolifesciences.comnih.gov Furthermore, the small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. mt.com

Recent research has demonstrated the successful application of continuous flow chemistry to the synthesis of a variety of substituted pyridines, showcasing the potential for robust and scalable production. For instance, researchers at Virginia Commonwealth University have developed a highly efficient continuous flow process for manufacturing pyridine compounds, which are active ingredients or starting materials in approximately 20% of the top 200 drugs. vcu.edu Their method for synthesizing halo-substituted nicotinonitriles in a flow reactor resulted in a significant yield improvement from 58% in a batch process to 92% in a continuous one, with a projected 75% reduction in production costs. vcu.edu

Another notable example is the continuous flow synthesis of 2-methyl-5-ethylpyridine (MEP), an important intermediate for nicotinic acid (vitamin B3). aidic.it Studies have focused on optimizing reactor design to match transport phenomena and reaction kinetics, demonstrating that by carefully controlling mixing and residence time in a coil-type reactor, the reaction yield can be significantly improved compared to batch processes where uncontrolled side reactions can occur. aidic.it

The development of packed-bed microreactors containing immobilized catalysts represents another significant advancement. organic-chemistry.org This strategy simplifies product purification by retaining the catalyst within the reactor, allowing for its continuous reuse. A study on the N-oxidation of pyridine derivatives using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst demonstrated high efficiency and stability, operating continuously for over 800 hours while maintaining catalyst activity and achieving yields of up to 99%. organic-chemistry.org

While a specific continuous flow synthesis for this compound has not been detailed in the cited literature, the successful application of this technology to structurally similar and functionally related pyridine intermediates provides a strong foundation for its development. The principles and methodologies described above are directly applicable to the synthesis of this compound, offering a clear pathway to a more efficient, safer, and scalable manufacturing process. The ability to precisely control reaction conditions, integrate multiple steps, and utilize immobilized catalysts makes continuous flow chemistry a powerful tool for the modern organic chemist.

Data Tables

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Pyridine Intermediate

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Product | Halo-substituted nicotinonitrile | Halo-substituted nicotinonitrile | vcu.edu |

| Yield | 58% | 92% | vcu.edu |

| Process Steps | Five-step batch process | Single continuous step | vcu.edu |

| Projected Cost Reduction | - | 75% | vcu.edu |

Table 2: Continuous Flow N-Oxidation of Pyridine Derivatives

| Parameter | Details | Reference |

| Catalyst | Titanium silicalite (TS-1) | organic-chemistry.org |

| Reactor Type | Packed-bed microreactor | organic-chemistry.org |

| Oxidant | H₂O₂ in methanol | organic-chemistry.org |

| Max. Yield | 99% | organic-chemistry.org |

| Continuous Operation | > 800 hours | organic-chemistry.org |

Advanced Spectroscopic and Computational Characterization in Academic Research on 5 Boc Amino Pyridine 2 Ethanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-(Boc-amino)pyridine-2-ethanol, a combination of one- and two-dimensional techniques would be employed for a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals.

One- and Two-Dimensional NMR Techniques for Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the atoms in the molecule. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine (B92270) ring, the ethanol (B145695) side chain, the NH of the carbamate (B1207046), and the highly shielded tert-butyl (Boc) group. The chemical shifts of the pyridine protons are particularly informative for confirming the substitution pattern. In related Boc-protected aminopyridines, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), while the nine equivalent protons of the Boc group produce a strong singlet at approximately δ 1.5 ppm. google.comgoogle.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, definitively connecting the -CH₂CH₂OH protons of the ethanol side chain and identifying adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the points of connection between the functional groups, for instance, by showing a correlation from the ethanol CH₂ protons to the C2 carbon of the pyridine ring, and from the NH proton to the carbamate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shifts for a Boc-Aminopyridine Scaffold This data is based on related Boc-protected aminopyridine compounds and serves as a guide for expected values.

| Proton Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |

| Pyridine-H (position 6) | ~ 8.2 - 8.5 | m (multiplet) |

| Pyridine-H (position 4) | ~ 7.4 - 8.0 | m (multiplet) |

| Pyridine-H (position 3) | ~ 7.2 - 7.3 | m (multiplet) |

| Boc group (-C(CH₃)₃) | ~ 1.5 | s (singlet) |

| Ethanol -CH₂- (adjacent to pyridine) | ~ 2.8 | t (triplet) |

| Ethanol -CH₂- (adjacent to OH) | ~ 3.7 | t (triplet) |

| Ethanol -OH | Variable | br s (broad singlet) |

| Amine -NH- | Variable | s (singlet) |

| Data derived from similar structures reported in patents. google.comgoogle.com |

Dynamic NMR Studies of Conformation and Exchange Processes

The tert-butoxycarbonyl (Boc) protecting group introduces an element of dynamic behavior. The amide C-N bond of the carbamate has a partial double bond character, which restricts rotation. researchgate.net This restriction can lead to the existence of two distinct conformers (or rotamers), which may be observable by NMR, especially at low temperatures. researchgate.netacs.org

Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can be used to study this exchange process. At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in a single, averaged set of signals for the protons near the carbamate group. As the temperature is lowered, the rotation slows down, causing the signals to broaden, coalesce, and finally resolve into two distinct sets of signals corresponding to the two conformers. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier. For primary carbamates, these barriers are typically in the range of 12-14 kcal/mol. researchgate.netacs.org

Table 2: Representative Rotational Barriers for Carbamate C-N Bonds

| Carbamate Type | Solvent | Coalescence Temp. (K) | Rotational Barrier (ΔG‡) (kcal/mol) |

| Primary Carbamate | CDCl₃ | ~ 250 - 270 | ~ 12.4 - 13.5 |

| Primary Carbamate | Acetone-d₆ | ~ 260 - 285 | ~ 13.0 - 14.3 |

| Data from representative primary carbamates, demonstrating the general energy range for the process. acs.org |

High-Resolution Mass Spectrometry for Molecular Mass and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound. HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition.

In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) would include:

Loss of the Boc group: A neutral loss of isobutylene (B52900) and carbon dioxide (100 Da) or the loss of the entire Boc group as a radical (101 Da).

Loss of water: Dehydration of the ethanol side chain would result in a peak corresponding to [M-18]⁺. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ethanol group is a common pathway for alcohols. libretexts.org

Benzylic-type cleavage: Cleavage of the bond between the two CH₂ groups of the ethanol side chain is favorable due to the stabilizing effect of the adjacent pyridine ring.

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment | Proposed Structure / Loss |

| [M]⁺ | Molecular Ion |

| [M - 18]⁺ | Loss of H₂O |

| [M - 45]⁺ | Loss of •CH₂CH₂OH |

| [M - 57]⁺ | Loss of •C(CH₃)₃ |

| [M - 100]⁺ | Loss of C₄H₈ + CO₂ |

| [M - 101]⁺ | Loss of •C(O)OC(CH₃)₃ |

| Predicted fragmentation based on common pathways for alcohols, amines, and carbamates. libretexts.orglibretexts.org |

X-ray Crystallography for Precise Solid-State Structure Determination